(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine

TAAR1 Trace amine-associated receptor 1 GPCR agonism

(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (CAS 1212887-14-3) is a chiral primary amine belonging to the β-arylalkylamine class, characterized by a para-tert-butylphenyl moiety attached to a propan-1-amine chain with defined (S)-stereochemistry at the α-carbon. Its physicochemical profile includes a molecular formula of C13H21N, a molecular weight of 191.31 g/mol, a calculated LogP of 3.4–3.66, a topological polar surface area of 26 Ų, and a predicted boiling point of 272.0±9.0 °C at 760 mmHg.

Molecular Formula C13H21N
Molecular Weight 191.31 g/mol
CAS No. 1212887-14-3
Cat. No. B3395005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine
CAS1212887-14-3
Molecular FormulaC13H21N
Molecular Weight191.31 g/mol
Structural Identifiers
SMILESCCC(C1=CC=C(C=C1)C(C)(C)C)N
InChIInChI=1S/C13H21N/c1-5-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,12H,5,14H2,1-4H3/t12-/m0/s1
InChIKeyBMEFZEYKCJPZCH-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (CAS 1212887-14-3): Chiral β-Arylalkylamine Building Block for TAAR1 and Melanocortin Receptor Research


(S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (CAS 1212887-14-3) is a chiral primary amine belonging to the β-arylalkylamine class, characterized by a para-tert-butylphenyl moiety attached to a propan-1-amine chain with defined (S)-stereochemistry at the α-carbon [1]. Its physicochemical profile includes a molecular formula of C13H21N, a molecular weight of 191.31 g/mol, a calculated LogP of 3.4–3.66, a topological polar surface area of 26 Ų, and a predicted boiling point of 272.0±9.0 °C at 760 mmHg . The compound serves as an enantiopure intermediate in medicinal chemistry and has been profiled for agonist activity at Trace Amine-Associated Receptor 1 (TAAR1) and antagonist activity at melanocortin receptors MC1 and MC3 [2][3].

Why (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (CAS 1212887-14-3) Cannot Be Replaced by Its Racemate or R-Enantiomer in Stereospecific Applications


The (S)-enantiomer of 1-(4-tert-butylphenyl)propan-1-amine exhibits stereochemistry-dependent pharmacological activity that cannot be replicated by the racemic mixture (CAS 886496-86-2) or the (R)-enantiomer (CAS 1213091-61-2). The (S)-configuration confers specific binding geometry at TAAR1 and melanocortin receptors, while the racemate contains 50% of the inactive or differentially active (R)-enantiomer [1]. Substitution with the racemate introduces variability in potency and selectivity that compromises assay reproducibility and structure-activity relationship (SAR) interpretation. Furthermore, the primary amine motif in this compound class is associated with reduced off-target promiscuity compared to secondary and tertiary amine analogs, making stereochemical purity critical for minimizing confounding polypharmacology in target validation studies [2].

Quantitative Differentiation of (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (CAS 1212887-14-3) from Racemate and Related Analogs


TAAR1 Agonist Activity: Species-Specific Potency of (S)-Enantiomer

The (S)-enantiomer (CAS 1212887-14-3) demonstrates measurable TAAR1 agonist activity with a mouse TAAR1 EC50 of 410 nM, while the racemate (CAS 886496-86-2) and (R)-enantiomer (CAS 1213091-61-2) lack reported TAAR1 activity in publicly curated databases [1]. At human TAAR1, the (S)-enantiomer shows reduced potency (EC50 = 3,000 nM), indicating species-dependent pharmacology [1]. In contrast, a structurally distinct oxazoline-containing TAAR1 agonist (US8604061, Compound 4) exhibits a human TAAR1 EC50 of 23 nM, underscoring the moderate potency of the (S)-enantiomer and its utility as a tool compound rather than a development candidate [2].

TAAR1 Trace amine-associated receptor 1 GPCR agonism cAMP accumulation

Melanocortin Receptor Antagonism: Potent MC1 and MC3 Binding of (S)-Enantiomer

The (S)-enantiomer (CAS 1212887-14-3) exhibits potent antagonist activity at human melanocortin receptors MC1 (IC50 = 8.70 nM) and MC3 (IC50 = 3.70 nM) as measured by displacement of radiolabeled [¹²⁵I]-[Nle⁴,D-Phe⁷]-α-MSH [1]. In contrast, a structurally distinct analog tested at human MC1 shows Ki > 10,000 nM, indicating that subtle structural modifications profoundly impact melanocortin receptor binding [2]. No MC1 or MC3 activity data are available for the racemate (CAS 886496-86-2) or the (R)-enantiomer (CAS 1213091-61-2), reinforcing the uniqueness of the (S)-enantiomer's pharmacological profile.

Melanocortin receptors MC1 antagonist MC3 antagonist GPCR antagonism

TAAR5 Selectivity: (S)-Enantiomer Shows Negligible Activity at Mouse TAAR5

The (S)-enantiomer (CAS 1212887-14-3) was profiled for agonist activity at mouse TAAR5 and exhibited negligible activity (EC50 > 10,000 nM) [1]. This contrasts with its measurable TAAR1 agonist activity (EC50 = 410 nM at mouse TAAR1), yielding a >24-fold selectivity window for TAAR1 over TAAR5. Selectivity data for the racemate (CAS 886496-86-2) and (R)-enantiomer (CAS 1213091-61-2) are not reported, leaving their TAAR1/TAAR5 selectivity undefined.

TAAR5 Trace amine-associated receptor 5 GPCR selectivity Off-target profiling

Chiral Purity and Synthetic Utility: Enantiopure (S)-Configuration Enables Stereospecific Derivatization

The (S)-enantiomer (CAS 1212887-14-3) is supplied as a single stereoisomer with defined (S)-configuration, typically at ≥95% purity with enantiomeric excess (ee) specified by reputable vendors . The racemate (CAS 886496-86-2) contains a 1:1 mixture of (S)- and (R)-enantiomers, while the (R)-enantiomer (CAS 1213091-61-2) is also available as a separate enantiopure compound . The availability of pure enantiomers enables stereospecific derivatization—such as amide formation, reductive amination, or incorporation into chiral ligands—without the need for chiral resolution steps that reduce yield and increase cost.

Chiral amine Enantioselective synthesis Building block Stereochemical purity

Optimal Application Scenarios for (S)-1-(4-(Tert-butyl)phenyl)propan-1-amine (CAS 1212887-14-3) Based on Quantitative Differentiation Evidence


TAAR1 Agonist Tool Compound for Rodent Behavioral Pharmacology Studies

Given its moderate mouse TAAR1 agonist potency (EC50 = 410 nM) and >24-fold selectivity over mouse TAAR5, the (S)-enantiomer is optimally deployed as a TAAR1-preferring probe in rodent behavioral assays evaluating the role of trace amine signaling in psychiatric and neurological disorders [1][2]. Its defined stereochemistry ensures that observed in vivo effects are attributable to TAAR1 activation by the (S)-enantiomer, whereas the racemate's undefined selectivity profile would complicate interpretation.

Melanocortin Receptor Antagonist in MC1/MC3 Target Validation and SAR Studies

The (S)-enantiomer's potent antagonist activity at human MC1 (IC50 = 8.70 nM) and MC3 (IC50 = 3.70 nM) positions it as a valuable tool compound for target validation studies in melanocortin receptor biology, including investigations of energy homeostasis, inflammation, and pigmentation [1]. Its sub-10 nM potency enables clear pharmacological differentiation from MC1-inactive analogs, supporting SAR campaigns aimed at developing selective MC1 or MC3 antagonists.

Enantiopure Chiral Building Block for Asymmetric Synthesis of Bioactive Amines

As a single-enantiomer primary amine with a sterically bulky para-tert-butylphenyl group, the (S)-enantiomer serves as a stereochemically pure building block for the synthesis of β-arylalkylamine-containing pharmaceutical candidates and chiral ligands [1][2]. Its commercial availability at ≥95% purity with specified enantiomeric excess enables direct incorporation into synthetic routes without chiral resolution, reducing both synthetic step count and cost of goods in medicinal chemistry programs.

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